4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide
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Overview
Description
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide is a complex organic compound with the molecular formula C20H14ClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide typically involves the reaction of 10-chlorophenanthrene-9-amine with 4-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and ability to tolerate a wide range of functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can yield sulfonic acids or other oxidized derivatives .
Scientific Research Applications
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This mechanism is similar to that of other sulfonamide drugs, which act as competitive inhibitors of enzymes involved in folic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide is unique due to its complex structure, which includes both a chlorophenanthrene and a chlorobenzene moiety. This structural complexity allows for a broader range of interactions with biological targets and enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
114522-01-9 |
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Molecular Formula |
C20H13Cl2NO2S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-chloro-N-(10-chlorophenanthren-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H13Cl2NO2S/c21-13-9-11-14(12-10-13)26(24,25)23-20-18-8-4-2-6-16(18)15-5-1-3-7-17(15)19(20)22/h1-12,23H |
InChI Key |
CIEIRASJDZEYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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